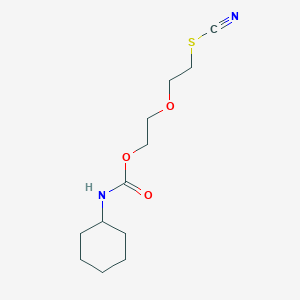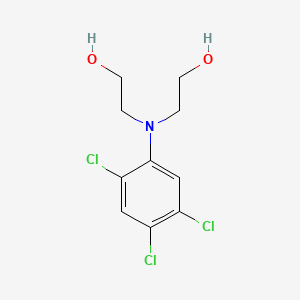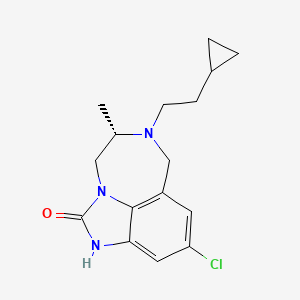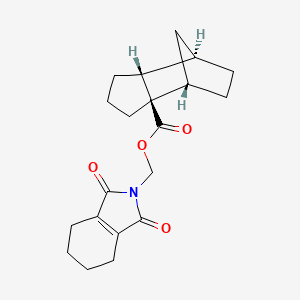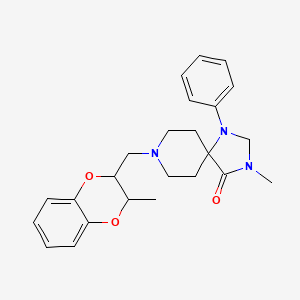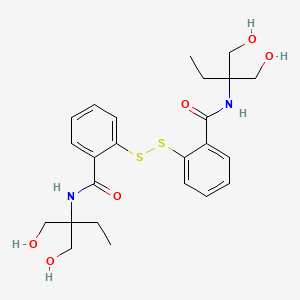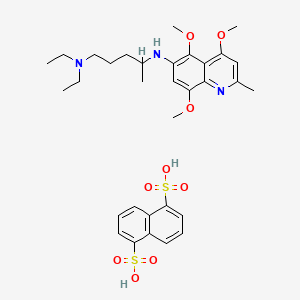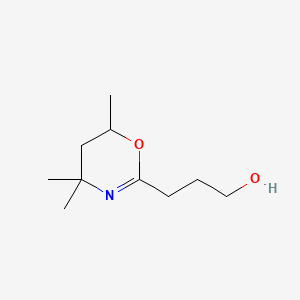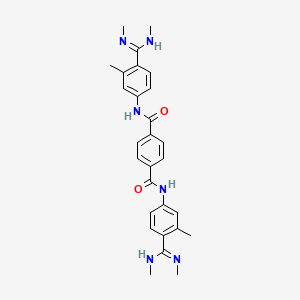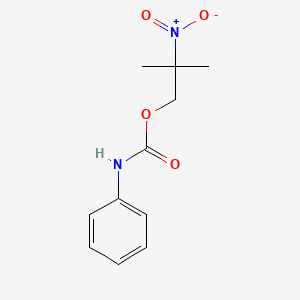
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- is a compound that features prominently in the field of medicinal chemistry. This compound is part of the acridine family, known for its diverse biological activities, including anticancer properties. The structure of this compound includes two acridine moieties, which are known to intercalate with DNA, thereby disrupting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- typically involves a multi-step process. One common method includes the reaction of acridine derivatives with appropriate amines under controlled conditions. For instance, the synthesis might start with the preparation of 9-acridinylamine, which is then reacted with ethylamine to form the desired product. The reaction conditions often involve the use of solvents like chloroform or methanol and may require purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, scaled up for mass production. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the acridine moieties, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield acridine N-oxides, while reduction could produce dihydroacridine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles employed.
Scientific Research Applications
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and mechanisms.
Industry: While specific industrial applications are less documented, its derivatives may be used in the development of dyes and other chemical products.
Mechanism of Action
The mechanism by which Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- exerts its effects primarily involves DNA intercalation. The acridine moieties insert between DNA base pairs, disrupting the DNA structure and inhibiting essential cellular processes such as replication and transcription. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): Known for its DNA intercalating properties and anticancer activity.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Uniqueness
Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- is unique due to its dual acridine structure, which may enhance its DNA intercalating ability and potentially increase its efficacy as an anticancer agent compared to other single acridine derivatives .
Properties
CAS No. |
94731-71-2 |
|---|---|
Molecular Formula |
C31H27N5O |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)-N-[2-(acridin-9-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C31H27N5O/c37-29(17-18-33-30-21-9-1-5-13-25(21)35-26-14-6-2-10-22(26)30)32-19-20-34-31-23-11-3-7-15-27(23)36-28-16-8-4-12-24(28)31/h1-16H,17-20H2,(H,32,37)(H,33,35)(H,34,36) |
InChI Key |
ANMGPWBYEPGATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


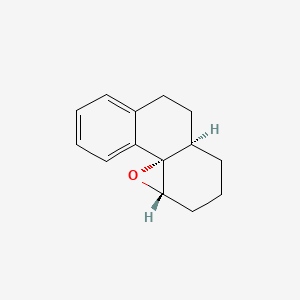
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)
